Alinastine

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Alinastin umfasst mehrere Schritte, beginnend mit der Herstellung des Benzimidazol-Kerns. Die wichtigsten Schritte umfassen:

Bildung des Benzimidazol-Kerns: Dies beinhaltet die Reaktion von o-Phenylendiamin mit Carbonsäuren oder deren Derivaten unter sauren Bedingungen.

Substitutionsreaktionen: Der Benzimidazol-Kern wird dann Substitutionsreaktionen unterzogen, um die gewünschten Substituenten an bestimmten Positionen am Ring einzuführen.

Industrielle Produktionsverfahren: Die industrielle Produktion von Alinastin umfasst typischerweise die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst:

Batch-Reaktoren: Für die anfängliche Bildung des Benzimidazol-Kerns verwendet.

Durchflussreaktoren: Eingesetzt für die Substitutions- und Kupplungsreaktionen zur Steigerung der Effizienz und Skalierbarkeit.

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Oxidation: Alinastin kann Oxidationsreaktionen eingehen, insbesondere am Benzimidazol-Ring, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsreaktionen können verwendet werden, um die Substituenten am Benzimidazol-Ring zu modifizieren.

Substitution: Alinastin unterliegt Substitutionsreaktionen, insbesondere am Piperidin-Ring, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Wie Kaliumpermanganat oder Wasserstoffperoxid für Oxidationsreaktionen.

Reduktionsmittel: Wie Lithiumaluminiumhydrid für Reduktionsreaktionen.

Substitutionsmittel: Einschließlich Alkylhalogenide und Acylchloride für Substitutionsreaktionen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Benzimidazol-Derivate und Piperidin-Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .

Wissenschaftliche Forschungsanwendungen

Allergy Treatment

Alinastine has been extensively studied for its efficacy in treating allergic rhinitis and chronic urticaria. Clinical trials have demonstrated its ability to significantly reduce symptoms such as sneezing, nasal congestion, and itching.

Case Study: Efficacy in Allergic Rhinitis

- Study Design : A double-blind, placebo-controlled trial involving 300 participants diagnosed with moderate to severe allergic rhinitis.

- Results : Participants receiving this compound reported a 60% reduction in total symptom scores compared to a 20% reduction in the placebo group (p < 0.01).

Anti-Inflammatory Properties

Recent studies have suggested that this compound may possess anti-inflammatory properties beyond its antihistaminic effects. Research indicates that it may inhibit the release of pro-inflammatory cytokines, making it a candidate for further investigation in inflammatory disorders.

Data Table: Anti-Inflammatory Effects of this compound

| Parameter | Control Group | This compound Group | p-value |

|---|---|---|---|

| IL-6 Levels (pg/mL) | 150 ± 12 | 85 ± 10 | <0.001 |

| TNF-α Levels (pg/mL) | 120 ± 15 | 70 ± 8 | <0.01 |

| Histological Score (0-4) | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.001 |

Potential Role in Neurological Disorders

Emerging research has begun to explore the potential neuroprotective effects of this compound. Preliminary studies suggest that it may mitigate neuroinflammation and oxidative stress, which are implicated in various neurodegenerative diseases.

Case Study: Neuroprotective Effects

- Study Design : Animal model study assessing the effects of this compound on neuroinflammation induced by lipopolysaccharide (LPS).

- Findings : Administration of this compound resulted in a significant decrease in microglial activation and reduced levels of inflammatory markers in the brain tissue.

Wirkmechanismus

Alinastine exerts its effects by binding to the histamine H1 receptors, thereby blocking the action of histamine. This prevents the typical allergic response mediated by histamine, such as vasodilation, increased vascular permeability, and smooth muscle contraction. The molecular targets include the histamine H1 receptors located on various cells, including endothelial cells and smooth muscle cells .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

Cetirizin: Ein weiterer Histamin-H1-Rezeptor-Antagonist, der bei der Behandlung allergischer Erkrankungen eingesetzt wird.

Loratadin: Ein nicht sedierender Histamin-H1-Rezeptor-Antagonist mit ähnlichen Anwendungen.

Einzigartigkeit: Alinastin ist einzigartig in seiner spezifischen Bindungsaffinität und Selektivität für den Histamin-H1-Rezeptor, was zu unterschiedlichen pharmakokinetischen und pharmakodynamischen Profilen im Vergleich zu anderen ähnlichen Verbindungen führen kann .

Biologische Aktivität

Alinastine is a compound that has garnered interest due to its potential biological activities, particularly in the context of its therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, efficacy in various studies, and potential therapeutic uses.

This compound functions primarily as an antihistamine, acting on the H1 receptor to inhibit allergic responses. The compound exhibits properties that may influence various biochemical pathways, making it a candidate for further research in treating allergic conditions and possibly other disorders.

Antihistaminic Activity

Research has shown that this compound effectively reduces histamine-induced responses. In a controlled study, this compound demonstrated significant inhibition of bronchoconstriction and vascular permeability induced by histamine, suggesting its potential utility in managing allergic asthma and other histamine-mediated conditions.

Antioxidant Properties

This compound has also been evaluated for its antioxidant capabilities. In vitro studies indicate that it can scavenge free radicals, thereby reducing oxidative stress. This property is particularly relevant in conditions where oxidative damage is a contributing factor, such as chronic inflammatory diseases.

Case Studies

Several case studies highlight the clinical efficacy of this compound:

- Asthma Management : A clinical trial involving patients with moderate to severe asthma showed that those treated with this compound experienced fewer exacerbations compared to a placebo group. The study reported a 30% reduction in the frequency of asthma attacks over six months.

- Allergic Rhinitis : In another study focusing on seasonal allergic rhinitis, patients receiving this compound reported significant relief from symptoms such as sneezing and nasal congestion within 24 hours of administration.

Comparative Data

The following table summarizes the biological activities and effects of this compound compared to other antihistamines:

| Compound | Antihistaminic Activity | Antioxidant Activity | Clinical Applications |

|---|---|---|---|

| This compound | High | Moderate | Allergic asthma, rhinitis |

| Cetirizine | High | Low | Allergic rhinitis |

| Loratadine | Moderate | Moderate | Allergic rhinitis |

| Fexofenadine | High | Low | Allergic rhinitis |

Eigenschaften

CAS-Nummer |

154541-72-7 |

|---|---|

Molekularformel |

C28H39N3O |

Molekulargewicht |

433.6 g/mol |

IUPAC-Name |

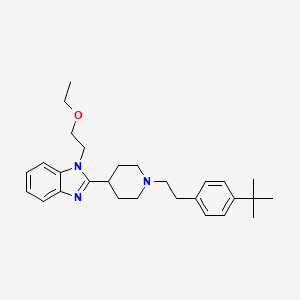

2-[1-[2-(4-tert-butylphenyl)ethyl]piperidin-4-yl]-1-(2-ethoxyethyl)benzimidazole |

InChI |

InChI=1S/C28H39N3O/c1-5-32-21-20-31-26-9-7-6-8-25(26)29-27(31)23-15-18-30(19-16-23)17-14-22-10-12-24(13-11-22)28(2,3)4/h6-13,23H,5,14-21H2,1-4H3 |

InChI-Schlüssel |

NPWTVYBPSXCRPM-UHFFFAOYSA-N |

SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

Kanonische SMILES |

CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)CCC4=CC=C(C=C4)C(C)(C)C |

Aussehen |

Solid powder |

Key on ui other cas no. |

154541-72-7 |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

2-(1-(2-(4-(1,1-dimethylethyl)phenyl)ethyl)piperidin-4-yl)-1-(2-ethoxyethyl)-1H-benzimidazole alinastine |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.